Ethyl (2-pyrazinylmethyl)carbamate
Description
Ethyl (2-pyrazinylmethyl)carbamate is a carbamate derivative characterized by a 2-pyrazinylmethyl substituent attached to the carbamate functional group (O-CO-NH-). Carbamates, in general, are known for their versatility, serving as intermediates in organic synthesis, bioactive agents in drug development, and components in industrial solvents . The pyrazinyl group, a nitrogen-containing heteroaromatic ring, may enhance hydrogen-bonding capabilities and influence metabolic pathways, distinguishing it from simpler alkyl or alkenyl carbamates like ethyl carbamate (CH₃CH₂-O-CO-NH₂) or vinyl carbamate (CH₂=CH-O-CO-NH₂) .
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl N-(pyrazin-2-ylmethyl)carbamate |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)11-6-7-5-9-3-4-10-7/h3-5H,2,6H2,1H3,(H,11,12) |
InChI Key |
MQNKKURHUACINE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC1=NC=CN=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-pyrazinylmethyl)carbamate typically involves the reaction of 2-pyrazinylmethanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-pyrazinylmethanol is replaced by the ethyl carbamate group. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers better control over reaction conditions, higher yields, and improved safety compared to batch processes. The use of catalysts such as indium triflate can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl (2-pyrazinylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols replace the ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, alcohols; presence of a base like triethylamine.
Major Products Formed:
Oxidation: Pyrazine derivatives with oxidized functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Carbamate derivatives with substituted nucleophiles.
Scientific Research Applications
Ethyl (2-pyrazinylmethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl (2-pyrazinylmethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, thereby preventing bacterial growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Ethyl (2-pyrazinylmethyl)carbamate differs from other carbamates in its substitution pattern. Key structural analogues include:
The pyrazinyl group introduces aromaticity and nitrogen atoms, which may improve solubility in polar solvents and alter binding affinities in biological systems compared to purely alkyl or alkenyl carbamates .
Metabolic Pathways and Binding Interactions
- Metabolism: Ethyl carbamate is metabolized via cytochrome P450 enzymes to form genotoxic intermediates like vinyl carbamate epoxide . Aromatic carbamates, including pyrazinyl derivatives, may undergo slower oxidation, reducing reactive metabolite formation .
Docking Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
